3-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one
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Overview
Description
3-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro group, a hydroxymethyl group, and an indolin-1-yl moiety, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
The synthesis of 3-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and chlorinated reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions to form new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.
Major Products: The major products formed from these reactions include various substituted indole derivatives with potential biological activities.
Scientific Research Applications
3-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can be compared with other similar indole derivatives:
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one |
InChI |
InChI=1S/C12H14ClNO2/c13-6-4-12(16)14-7-5-10-9(8-15)2-1-3-11(10)14/h1-3,15H,4-8H2 |
InChI Key |
XZDFPUDPVQRAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CCCl |
Origin of Product |
United States |
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